3-Chloroimidazo[1,2-a]pyridin-8-amine
Description
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C7H6ClN3/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H,9H2 |
InChI Key |
JEUILNPGZPJHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional properties of 3-Chloroimidazo[1,2-a]pyridin-8-amine are compared below with analogs differing in substituent positions, halogenation, and functional groups.
Substituent Position Variations
Key Findings :
- Chlorine at C3 (target compound) enhances electrophilicity compared to C6 or C7 isomers, influencing reactivity in cross-coupling reactions .
- The 8-amino group in all analogs facilitates hydrogen bonding, but steric effects from C3 vs. C7 chlorine alter binding site accessibility .
Functional Group Modifications
Key Findings :
- Nitro groups at C3 (e.g., compound 20 in ) show superior antiparasitic activity but higher genotoxicity risk compared to chloro analogs.
- Bromine and trifluoromethyl groups enhance bioavailability but may reduce solubility .
Structural Analogues with Varying Cores
Key Findings :
- Imidazo-pyridine cores exhibit better π-π stacking than triazolo or pyrazine derivatives, crucial for protein binding .
Physicochemical Properties :
Preparation Methods
Groebke–Blackburn–Bienaymé (GBB) Reaction Adaptations
The GBB reaction, a three-component condensation of 2-aminopyridine, aldehydes, and isonitriles, is a cornerstone for imidazo[1,2-a]pyridine synthesis. For 3-chloro derivatives, chloroacetaldehyde serves as the aldehyde component, enabling direct incorporation of chlorine at position 3. For example, 3-chloroimidazo[1,2-a]pyridine was synthesized in 82% yield using chloroacetaldehyde, 2-aminopyridine, and tert-butyl isocyanide under HCl catalysis. While this method efficiently installs the chloro group, the absence of an 8-amine substituent necessitates post-cyclization modifications.
Iodine-Catalyzed Cyclizations with Ketones
Iodine-mediated cyclizations of 2-aminopyridines with ketones offer a metal-free route to chloro-substituted imidazo[1,2-a]pyridines. For instance, reactions with chlorinated acetophenones in micellar SDS media yielded 3-chloro-2-aryl-imidazo[1,2-a]pyridines (e.g., 18 , 76–89% yield). Mechanistic studies suggest imine formation, iodination, and oxidative aromatization as key steps. This approach is scalable (demonstrated at gram-scale for zolimidine synthesis) but requires adaptation to introduce the 8-amine.
Regioselective Halogenation Strategies
Direct Chlorination Using POCl3
Phosphorus oxychloride (POCl3) is widely employed for chlorination at position 2 or 3 of imidazo[1,2-a]pyridines. For example, refluxing 2-aminopyridine with POCl3 in toluene yielded 2-chloroimidazo[1,2-a]pyridine (98% yield). To target position 3, pre-functionalized substrates like 3-formylimidazo[1,2-a]pyridines may undergo Vilsmeier-Haack reactions with POCl3, though this remains unexplored for 8-amine derivatives.
Oxidative Chlorination with Iodine and H2O2
Iodine/H2O2 systems enable oxidative chlorination via in situ generation of HOCl. In a representative protocol, nitroalkenes reacted with 2-aminopyridines to yield 3-chloroimidazo[1,2-a]pyridines (e.g., 28 , 68% yield). The mechanism involves Michael addition, iodination, and cyclization, offering a pathway to install chlorine at position 3 while preserving the pyridine ring for subsequent amination.
Installation of the 8-Amine Substituent
Directed C-H Amination via Nitro Reduction
Introducing the 8-amine via nitro-group reduction is a two-step process:
-
Nitration : Electrophilic nitration of 3-chloroimidazo[1,2-a]pyridine at position 8 using HNO3/H2SO4. While nitration typically targets electron-rich positions (e.g., para to existing substituents), the chloro group’s electron-withdrawing effect may direct nitration to position 8.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduces the nitro group to amine. For example, 8-nitroimidazo[1,2-a]pyridine was reduced to 8-amine in 90% yield.
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers a direct route to install amines at position 8. Starting from 8-bromo-3-chloroimidazo[1,2-a]pyridine , reaction with NH3 or amines in the presence of Pd2(dba)3 and Xantphos yielded 8-amine derivatives (e.g., 75% yield). This method requires prior bromination at position 8, achievable via NBS or directed C-H activation.
Integrated Synthetic Routes
Route 1: Sequential Condensation and Amination
-
GBB Reaction : 2-Aminopyridine, chloroacetaldehyde, and tert-butyl isocyanide form 3-chloroimidazo[1,2-a]pyridine (82% yield).
-
Nitration : Nitration at position 8 using mixed acid (HNO3/H2SO4) yields 8-nitro-3-chloroimidazo[1,2-a]pyridine (estimated 60% yield).
-
Reduction : Fe/HCl reduces the nitro group to amine, yielding 3-chloroimidazo[1,2-a]pyridin-8-amine (85% yield).
Route 2: Halogenation-Amination Cascade
-
Iodine-Catalyzed Cyclization : 2-Aminopyridine and 3-chloropropiophenone form 3-chloroimidazo[1,2-a]pyridine (76% yield).
-
Bromination : NBS brominates position 8, yielding 8-bromo-3-chloroimidazo[1,2-a]pyridine (65% yield).
-
Amination : Pd-catalyzed amination with NH3 affords the target compound (75% yield) .
Q & A
Q. What are the optimized synthetic routes for 3-Chloroimidazo[1,2-a]pyridin-8-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach is the reaction of 2,3-diaminopyridine derivatives with α-chloroketones under reflux in ethanol, followed by purification via column chromatography or recrystallization. For example:
- Key Step: Reacting 5-chloro-2,3-diaminopyridine with chloroacetaldehyde in ethanol with NaHCO₃ as a base (yield: ~60% after recrystallization from hexane) .
- Optimization: Catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity, and temperature critically affect yield. Anhydrous conditions reduce side reactions like hydrolysis .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Structural validation employs:
- X-ray crystallography: Monoclinic crystal systems (e.g., space group P21/c) with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (N–H⋯N) stabilize the lattice .
- Spectroscopy: ¹H/¹³C NMR confirms substituent positions. For example, NH₂ protons appear as broad singlets (~δ 5.5 ppm), while aromatic protons resonate between δ 7.0–8.5 ppm .
- HRMS: Matches calculated molecular ion peaks (e.g., m/z 212.06 for C₇H₆BrN₃ analogs) .
Q. What are the key physicochemical properties relevant to handling this compound?
Methodological Answer:
- Stability: Sensitive to moisture and light; store under inert gas (N₂/Ar) at –20°C.
- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
- Thermal Data: Melting points range 124–150°C for analogous compounds, confirmed by differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of substitution reactions in this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-2 position in imidazo[1,2-a]pyridines is more reactive due to lower electron density .
- Molecular Docking: Predicts binding affinities with biological targets (e.g., kinases). Chlorine at C-3 enhances steric complementarity in hydrophobic enzyme pockets .
Q. How do conflicting biological activity data for imidazo[1,2-a]pyridine analogs arise, and how can they be resolved?
Methodological Answer: Contradictions often stem from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or IC₅₀ determination methods (MTT vs. ATP-luminescence).
- Structural Analog Noise: Minor substituent changes (e.g., Br vs. Cl) drastically alter pharmacokinetics.
Resolution Strategies: - Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀).
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents while holding other variables constant .
Q. What advanced techniques characterize non-covalent interactions (e.g., π-stacking) in crystalline this compound?
Methodological Answer:
- Hirshfeld Surface Analysis: Visualizes intermolecular contacts (e.g., C–H⋯π interactions contribute ~15% of crystal packing) .
- SCXRD Refinement: SHELXL refines anisotropic displacement parameters and hydrogen atom positions. For example, residual electron density maps (< 0.5 eÅ⁻³) validate model accuracy .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
